

Comparative Guide to Validated HPLC Methods for Oxolinic Acid Residue Quantification

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Compound of Interest

Compound Name: Oxolinic Acid

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This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of **oxolinic acid** residues in different matrices. The information is intended for researchers, scientists, and drug development professionals involved in food safety and environmental monitoring.

Quantitative Performance Data

The following table summarizes the performance characteristics of different HPLC methods for **oxolinic acid** quantification.

Matrix	Detection Method	Linearity (r^2)	LOD	LOQ	Recovery (%)	Precision (%RSD)	Reference
Fish (Tilapia)	LC-UV	0.99 (2.5-1000 $\mu\text{g/kg}$)	2.5 $\mu\text{g/kg}$	5 $\mu\text{g/kg}$	-20% to +10% (Accuracy)	< 23%	[1]
Fish Tissue	HPLC-Fluorescence	-	20 pg (absolute)	2 $\mu\text{g/kg}$	-	-	[2]
Various Meats	Micellar LC-Fluorescence	> 0.995	0.004-0.02 mg/kg	0.01-0.05 mg/kg	89.5-105.0%	< 8.3%	[3]
Environmental Samples	HPLC-Fluorescence	≥ 0.999	0.002 $\mu\text{g/mL}$ (dissolved)	0.005 $\mu\text{g/mL}$ (dissolved)	94.3% (suspended), 98.0% (settled)	-	[4]
Fish Products	HPLC-UV	Linear (1-50 $\mu\text{g/mL}$)	0.03 $\mu\text{g/mL}$	-	87.5-90.0%	0.6-2.2%	[5]
Chinese Mitten Crab	HPLC-Fluorescence	> 0.999	1 ppb ($\mu\text{g/kg}$)	-	82% (muscle), 92% (serum)	-	[6]
Eggs & Egg Products	Micellar LC-Fluorescence	> 0.9991	0.01-0.05 mg/kg	0.025-0.150 mg/kg	-14.2% to +9.8% (Trueness)	< 14.0%	[7]

Experimental Protocols

Detailed methodologies for two distinct HPLC methods are provided below.

Method 1: LC-UV for Oxolinic Acid in Tilapia Flesh

This method was optimized for the UV detection of **oxolinic acid** in fish tissue.[\[1\]](#)

1. Sample Preparation and Extraction:

- Weigh 1g of homogenized fish flesh into a centrifuge tube.
- Add 100 μ L of lomefloxacin as an internal standard.
- For calibration, use blank fish flesh spiked with known concentrations of **oxolinic acid**.
- Add 10 mL of acetonitrile, vortex, and shake for 15 minutes.
- Centrifuge for 10 minutes at 4000 rpm.
- Transfer the supernatant to a new tube and add 3 mL of hexane.
- Vortex for 2 minutes and centrifuge for 5 minutes at 4000 rpm.
- Recover the lower phase and evaporate to dryness under nitrogen at 37°C.
- Reconstitute the dry residue in 2 mL of ammonium acetate buffer (5 mM, pH 4).

2. Solid Phase Extraction (SPE) Cleanup:

- Condition an SDB-RPS SPE column with methanol, water, and ammonium acetate buffer.
- Load the reconstituted extract onto the column.
- Dry the column by centrifugation.
- Elute the analyte with 4 mL of methanol-ammonium hydroxide 1 M (75:25, v/v).[\[1\]](#)

3. Chromatographic Conditions:

- Instrument: HPLC system with UV detection.
- Column: Varian Chromsep SS 150 x 2 mm, Polaris 3 C18-A.[\[1\]](#)

- Mobile Phase: A mixture of acetonitrile and 0.02 M PBS at pH 3.0 (25:75 v/v) has been used in similar studies.[\[6\]](#)[\[8\]](#)
- Flow Rate: 0.4 mL/min.[\[1\]](#)
- Column Temperature: 40°C.[\[1\]](#)
- Injection Volume: 20 µL.[\[1\]](#)
- UV Detection Wavelength: 260 nm.[\[1\]](#)

Method 2: HPLC-Fluorescence for Oxolinic Acid in Environmental Samples

This procedure is designed for the determination of dissolved, suspended, and settled forms of **oxolinic acid** in and around fish farms.[\[4\]](#)

1. Sample Preparation:

- Dissolved OA: Seawater is sampled and filtered.
- Suspended OA: Seawater is filtered through a glass fiber filter. The filter is then extracted.
- Settled OA: Sediment samples are collected and extracted.

2. Extraction (for suspended and settled forms):

- The sample (filter or sediment) is extracted with a suitable organic solvent, such as a mixture of acetonitrile and aqueous orthophosphoric acid solution.[\[4\]](#)

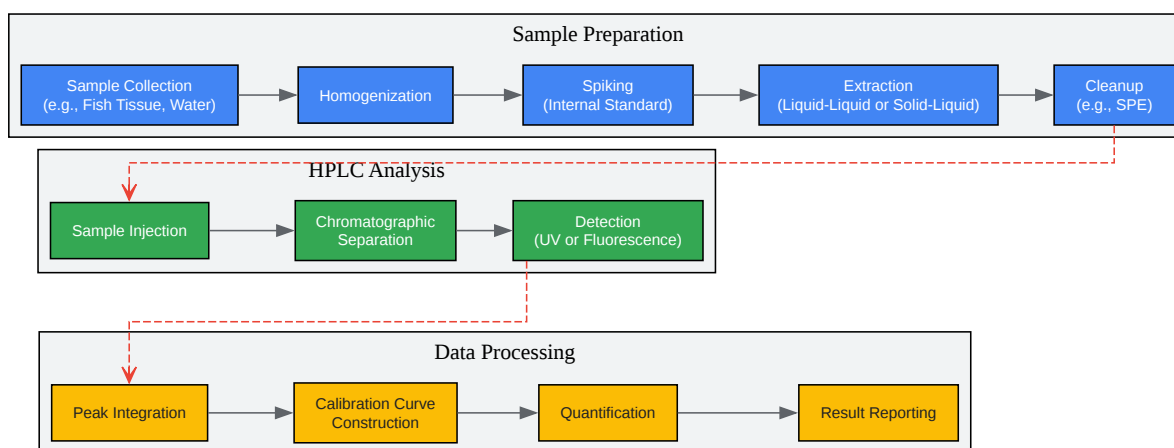
3. Chromatographic Conditions:

- Instrument: HPLC system with a fluorescence detector.
- Column: 5 µm C18 cartridge (125 mm × 4.6 mm).[\[4\]](#)
- Mobile Phase: A mixture of acetonitrile and aqueous orthophosphoric acid solution (33:67, v/v).[\[4\]](#)

- Flow Rate: 0.8 mL/min.[4]
- Detection: Fluorescence detection. For **oxolinic acid**, typical excitation and emission wavelengths are 335 nm and 378 nm, respectively.[6][8]

Visualized Workflow

The following diagram illustrates a typical experimental workflow for the HPLC-based quantification of **oxolinic acid** residues.



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Caption: General workflow for HPLC analysis of **oxolinic acid** residues.

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